3-Cyclopropylimidazo[1,5-a]pyridin-1-amine 3-Cyclopropylimidazo[1,5-a]pyridin-1-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15983682
InChI: InChI=1S/C10H11N3/c11-9-8-3-1-2-6-13(8)10(12-9)7-4-5-7/h1-3,6-7H,4-5,11H2
SMILES:
Molecular Formula: C10H11N3
Molecular Weight: 173.21 g/mol

3-Cyclopropylimidazo[1,5-a]pyridin-1-amine

CAS No.:

Cat. No.: VC15983682

Molecular Formula: C10H11N3

Molecular Weight: 173.21 g/mol

* For research use only. Not for human or veterinary use.

3-Cyclopropylimidazo[1,5-a]pyridin-1-amine -

Specification

Molecular Formula C10H11N3
Molecular Weight 173.21 g/mol
IUPAC Name 3-cyclopropylimidazo[1,5-a]pyridin-1-amine
Standard InChI InChI=1S/C10H11N3/c11-9-8-3-1-2-6-13(8)10(12-9)7-4-5-7/h1-3,6-7H,4-5,11H2
Standard InChI Key VYKNJOYIOUFDIK-UHFFFAOYSA-N
Canonical SMILES C1CC1C2=NC(=C3N2C=CC=C3)N

Introduction

Chemical Identity and Structural Features

Molecular Architecture

3-Cyclopropylimidazo[1,5-a]pyridin-1-amine consists of an imidazo[1,5-a]pyridine core fused with a cyclopropyl group at the 3-position and an amine substituent at the 1-position . The imidazo[1,5-a]pyridine system is a nitrogen-rich heterocycle, offering sites for electrophilic and nucleophilic substitutions. The cyclopropyl ring introduces steric constraints and electronic effects, potentially enhancing metabolic stability in biological systems .

Table 1: Physicochemical Properties of 3-Cyclopropylimidazo[1,5-a]pyridin-1-amine

PropertyValue
Molecular FormulaC10H11N3\text{C}_{10}\text{H}_{11}\text{N}_3
Molecular Weight173.21 g/mol
CAS Number1558193-56-8
DensityNot reported
Melting/Boiling PointsNot reported

Data sourced from chemical databases .

Synthetic Methodologies

One-Pot Annulation Strategies

Patil et al. developed a Mg3_3N2_2-assisted one-pot annulation using 2-pyridyl ketones and aldehydes . This method achieves excellent yields (up to 90%) for 1,3-disubstituted imidazo[1,5-a]pyridines. Substituting aldehydes with cyclopropane-carboxaldehyde derivatives could theoretically yield the target compound, though this remains unexplored in literature .

Table 2: Comparative Synthesis Routes for Imidazo[1,5-a]pyridines

MethodReactantsConditionsYield (%)
Cyclocondensation 2-Picolylamine + NitroalkanePPA, 110°C, 3 h40–65
Mg3_3N2_2 Annulation 2-Pyridyl Ketone + AldehydeEtOH, 75°C, 12 h63–90
Multicomponent Reaction Azido-Ugi + CyclizationAc2_2O, 75°C, 1 h85–90

Functionalization and Derivative Synthesis

Post-Synthetic Modifications

The primary amine at the 1-position offers a handle for further functionalization. For instance, acylation with anhydrides or acid chlorides can generate amide derivatives, as demonstrated in multicomponent reactions involving tetrazole-linked analogues . Such modifications enhance solubility or enable conjugation to biomolecules for pharmaceutical applications.

Challenges in Cyclopropyl Substitution

Introducing cyclopropyl groups often complicates synthesis due to ring strain and steric effects. In the case of 3-cyclopropylimidazo[1,5-a]pyridin-1-amine, optimizing the cyclopropanation step—potentially via Simmons–Smith reactions or transition-metal-catalyzed couplings—would be critical .

Analytical Characterization

Spectroscopic Data

While specific NMR data for 3-cyclopropylimidazo[1,5-a]pyridin-1-amine are unavailable, related compounds exhibit characteristic signals:

  • 1H^1 \text{H} NMR: Aromatic protons in the 7.2–8.5 ppm range, cyclopropyl protons as multiplets near 1.0–2.0 ppm .

  • 13C^{13} \text{C} NMR: Cyclopropyl carbons at 10–15 ppm, imidazo[1,5-a]pyridine carbons at 110–150 ppm .

Mass Spectrometry

High-resolution mass spectrometry (HRMS) typically confirms molecular ions matching the theoretical mass (m/zm/z 173.21 for [M+H]+^+) .

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